Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, a methoxyethyl group at the 1-position, and a carboxylate ester group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-iodo-1H-pyrazole-3-carboxylic acid with methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study the structure-activity relationships of pyrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the iodine atom and the methoxyethyl group can influence its binding affinity and selectivity towards these targets. The compound’s mechanism of action often involves the inhibition or activation of specific biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Methyl 4-iodo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Methyl 4-iodo-1H-pyrazole-3-carboxylate: Lacks the methoxyethyl group, which may affect its biological activity and reactivity.
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of a methoxyethyl group, influencing its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-iodo-1-(2-methoxyethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O3/c1-13-4-3-11-5-6(9)7(10-11)8(12)14-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVBGXIUBPMEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C(=N1)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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